This compound can be classified as a diazaspiro compound due to its spirocyclic structure containing two nitrogen atoms. It also features a hydroxyl group and a trifluoroacetic acid moiety, which may influence its reactivity and biological activity. The presence of the trifluoroacetic acid component suggests potential uses in organic synthesis and medicinal applications.
The synthesis of 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one typically involves several key steps that may include the formation of the diazaspiro framework followed by functionalization to introduce the hydroxyl and trifluoroacetic acid groups.
These synthetic routes can be performed under mild conditions and are scalable for larger production needs .
The molecular structure of 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one features a spirocyclic arrangement consisting of two nitrogen atoms integrated into a bicyclic framework.
Computational modeling and spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to confirm the structure and analyze conformational dynamics .
The chemical reactivity of 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one is influenced by its functional groups.
These reactions are significant for modifying the compound for specific applications in drug design and synthesis .
The mechanism of action for compounds like 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one often involves interactions with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties of 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one is crucial for predicting its behavior in various environments.
These properties play a vital role in determining the compound's suitability for pharmaceutical applications .
The potential applications of 5-hydroxy-3,9-diazaspiro[5.5]undecan-2-one span various fields:
Research continues to explore these applications, highlighting the importance of diazaspiro compounds in medicinal chemistry .
Spirocyclic frameworks emerged as transformative architectures in medicinal chemistry during the late 20th century, offering solutions to limitations of planar heterocycles. These three-dimensional structures incorporate two rings connected through a single spiro carbon atom, enforcing pronounced structural rigidity. This rigidity profoundly reduces conformational flexibility, enabling precise spatial orientation of pharmacophoric groups and improving target selectivity. Early spirocyclic scaffolds like spiropyrrolidines demonstrated superior metabolic stability over linear analogs, prompting exploration of diaza-containing variants [5]. The 3,9-diazaspiro[5.5]undecane system—a bis-piperidine spirane—represents an evolutionary advancement, combining the favorable pharmacokinetics of piperidines with geometric constraints that minimize off-target interactions. Its orthogonal ring system creates distinct vector orientations for substituents, facilitating simultaneous engagement with diverse binding pockets—a critical feature for complex targets like G-protein-coupled receptors and kinases [3] [6]. The scaffold’s synthetic versatility, evidenced by extensive patent activity since the early 2000s, cemented its role as a privileged structure in central nervous system, metabolic, and oncologic therapeutics [1] [2].
Table 1: Milestones in Spirocyclic Compound Development
Time Period | Scaffold Type | Therapeutic Advance | Limitation Addressed |
---|---|---|---|
1980–1995 | Spiropyrrolidines | Improved metabolic stability | Rapid hepatic clearance |
1995–2010 | 1,7-Diazaspiro[4.4]nonanes | Enhanced GPCR subtype selectivity | Off-target receptor binding |
2010–Present | 3,9-Diazaspiro[5.5]undecanes | Multitarget engagement (e.g., pain, obesity targets) | Inefficacy against complex diseases |
The 3,9-diazaspiro[5.5]undecane core exemplifies a "privileged scaffold" due to its exceptional adaptability in polypharmacology. Its trans-annulated piperidine rings create a semi-rigid diazaspirane backbone with four principal modification sites (C2, N3, C5, N9), enabling systematic diversification for multitarget engagement. Structural biology analyses reveal that the scaffold’s chair-boat conformation positions substituents at C5 and N9 in syn-periplanar orientations, ideal for bidentate binding to complementary receptor sites [1] [2]. This spatial precision underpins its application across diverse target families:
Table 2: Structural Features Enabling Multitarget Engagement
Modification Site | Permitted Substituents | Biological Targets | Structural Advantage |
---|---|---|---|
C2 | Carbonyl, spirooxirane | 11β-HSD1, corticosteroid receptors | Conformational constraint |
C5 | Hydroxy, heteroaryl, alkyl | Opioid receptors, ion channels | Proximal H-bond donor/acceptor |
N3/N9 | Arylalkyl, acyl, sulfonyl | Kinases, GPCRs | Hydrophobic pocket penetration |
The scaffold’s synthetic tractability facilitates combinatorial exploration, as evidenced in patent WO2020048828A1, where 48 analogs with C5-pyridyl/pyrazolyl groups showed <10 nM affinity for ≥2 oncology targets [2]. This systematic derivatization capacity—particularly at C5—enables fine-tuning of polypharmacological profiles while retaining favorable ADME properties inherent to the spiro framework [1] [6].
Strategic functionalization at C5 with hydroxy groups and trifluoroacetic acid (TFA) counterions exploits distinct physicochemical mechanisms to enhance drug-like properties:
C5-Hydroxy Functionalization:Introduction of a hydroxy group at C5 transforms the scaffold into a versatile H-bonding module. Molecular modeling confirms the equatorial C5-hydroxy configuration forms stable hydrogen bonds (2.7–3.1 Å) with residues inaccessible to unsubstituted analogs. In orexin receptor antagonists, this hydroxy group mediates bidentate interactions with His³⁵⁰ and Asp²³⁵ residues, explaining 30-fold affinity improvements over methyl counterparts [3]. Additionally, the hydroxy group serves as a metabolic "soft spot," enabling controlled hepatic oxidation to ketones followed by glutathione conjugation—a detoxification pathway reducing reactive metabolite risks [1] [6]. The polarity increment (ΔlogP = −0.8) also enhances aqueous solubility, addressing formulation challenges common to spirocyclic bases [2].
Trifluoroacetic Acid (TFA) Counterion Role:Though not covalently attached, TFA forms stable salts with diazaspiro compounds, profoundly influencing solid-state properties. X-ray diffraction studies of 3,9-diazaspiro[5.5]undecane salts reveal TFA’s compact molecular volume (89 ų) enables dense crystal packing, improving thermal stability up to 180°C versus 120°C for hydrochloride salts [2] [7]. The strong acidity (pKa = 0.3) ensures complete protonation of tertiary nitrogens under physiological conditions, enhancing oral absorption through paracellular transport routes. Crucially, the trifluoromethyl group’s −I effect stabilizes the carboxylate, minimizing anion exchange in vivo and maintaining solubility better than acetate salts [1] [7].
Figure 1: Molecular Interactions of 5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic Acid
H-Bond Network: Scaffold N9-H···O=C-CF₃ (2.9 Å) C5-OH···N3 (intramolecular, 2.7 Å) C5-OH···H₂O (solvent bridge, 3.0 Å) TFA Stabilization: Electrostatic N⁺-H···⁻OOC-CF₃ Hydrophobic CF₃···C7-H₃ (3.5 Å)
This molecular synergy—wherein the C5-hydroxy optimizes target engagement and the TFA counterion ensures pharmaceutical stability—exemplifies rational salt selection in advanced lead optimization [1] [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3